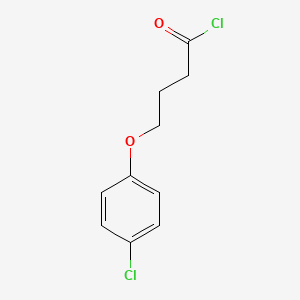

4-(4-Chlorophenoxy)butanoyl chloride

Descripción

BenchChem offers high-quality 4-(4-Chlorophenoxy)butanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenoxy)butanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(4-chlorophenoxy)butanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVJMCGSYYETGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: 4-(4-Chlorophenoxy)butanoyl Chloride – Chemical Properties, Mechanistic Synthesis, and Downstream Applications

Executive Summary

4-(4-Chlorophenoxy)butanoyl chloride is a highly reactive, electrophilic acyl chloride intermediate. Derived from its parent carboxylic acid, 4-(4-chlorophenoxy)butanoic acid (4-CPB) [1], this compound serves as a critical building block in advanced organic synthesis. Due to the presence of both a reactive acyl chloride moiety and a para-chlorine substituted phenoxy group, it is extensively utilized in the pharmaceutical industry for the synthesis of complex ring systems—most notably benzoxepin derivatives with sedative-hypnotic properties [2]—and in the agrochemical sector for developing selective herbicides.

This technical guide provides a comprehensive overview of its physicochemical properties, a field-proven and self-validating synthesis protocol, and its mechanistic role in downstream drug development.

Physicochemical Properties & Data Presentation

Understanding the fundamental properties of 4-(4-chlorophenoxy)butanoyl chloride is essential for predicting its behavior in nucleophilic acyl substitution reactions and ensuring safe handling.

| Property | Value |

| Chemical Name | 4-(4-Chlorophenoxy)butanoyl chloride |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| Parent Compound CAS | 3547-07-7 (4-(4-Chlorophenoxy)butanoic acid) |

| Physical State | Clear to pale yellow liquid (at standard conditions) |

| Electrophilicity | High; highly susceptible to nucleophilic attack by amines/alcohols |

| Reactivity Profile | Moisture-sensitive; reacts exothermically with protic solvents |

| Storage Requirements | -20 °C under an inert atmosphere (Argon/N₂) to prevent hydrolysis |

Mechanistic Synthesis & Experimental Protocol

The conversion of 4-(4-chlorophenoxy)butanoic acid to its corresponding acyl chloride is typically achieved using thionyl chloride (SOCl₂). To ensure high yield and prevent the formation of unreactive anhydrides, N,N-Dimethylformamide (DMF) is used as a catalyst.

Reaction Pathway

Catalytic synthesis of 4-(4-chlorophenoxy)butanoyl chloride via Vilsmeier-Haack intermediate.

Step-by-Step Methodology (Self-Validating System)

This protocol is designed not just as a sequence of steps, but as a logically grounded, self-validating workflow.

-

Step 1: Preparation & Inertion

-

Action: In a flame-dried, argon-purged 250 mL round-bottom flask, suspend 4-(4-chlorophenoxy)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Causality: The argon purge and anhydrous solvent are critical. Any ambient moisture will prematurely hydrolyze the thionyl chloride or the newly formed acyl chloride back to the starting material, severely depressing the yield.

-

-

Step 2: Catalytic Initiation

-

Action: Add a catalytic amount of anhydrous DMF (0.05 eq).

-

Causality: DMF reacts rapidly with thionyl chloride to form the highly electrophilic Vilsmeier-Haack complex (a chloroiminium ion). This intermediate attacks the carboxylic acid oxygen much faster than thionyl chloride alone, significantly lowering the activation energy of the chlorination step.

-

-

Step 3: Reagent Addition

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add thionyl chloride (1.5 eq) over 30 minutes via an addition funnel.

-

Causality: The reaction is highly exothermic. Controlled addition at 0 °C prevents thermal runaway and minimizes the formation of dark, tarry degradation byproducts.

-

-

Step 4: Self-Validating Reaction Progression

-

Action: Remove the ice bath, allow the mixture to warm to room temperature, and then gently reflux (approx. 40 °C) for 2–4 hours. Route the exhaust through a basic scrubber (e.g., 1M NaOH).

-

Causality & Validation: The reaction produces stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. According to Le Chatelier's principle, the continuous escape of these gases drives the reaction to absolute completion. Validation: The system is visually self-validating; the complete cessation of gas bubbling in the scrubber, coupled with the reaction mixture transitioning to a homogeneous clear state, provides immediate confirmation of 100% conversion without requiring premature sampling.

-

-

Step 5: Purification & Isolation

-

Action: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Co-evaporate the residue twice with anhydrous toluene.

-

Causality: Thionyl chloride (BP: 79 °C) forms an azeotrope with toluene (BP: 110 °C). Co-evaporation ensures the complete removal of trace SOCl₂, which would otherwise interfere with downstream nucleophilic coupling reactions.

-

Applications in Drug Development & Agrochemicals

The primary utility of 4-(4-chlorophenoxy)butanoyl chloride lies in its ability to act as a bifunctional scaffold. The acyl chloride terminus is primed for nucleophilic attack, while the ether-linked aromatic ring can participate in subsequent electrophilic aromatic substitutions.

Downstream Reaction Pathways

Downstream applications of 4-(4-chlorophenoxy)butanoyl chloride in pharma and agrochemicals.

Synthesis of Benzoxepin Derivatives (Sedative-Hypnotics)

In pharmaceutical chemistry, 4-(4-chlorophenoxy)butanoyl chloride is a direct precursor in the synthesis of benzoxepin ring systems. When subjected to Lewis acid catalysis (such as Aluminum Chloride, AlCl₃), the acyl chloride undergoes an intramolecular Friedel-Crafts acylation. The acylium ion attacks the ortho-position of the para-chlorophenoxy ring, resulting in a cyclized 7-membered benzoxepin-5-one structure.

These tricyclic and bicyclic benzoxepin derivatives are heavily researched for their potent pharmacological profiles, specifically their interaction with central nervous system receptors to induce sedative and hypnotic effects [1][2]. The structural rigidity provided by the cyclization is key to their receptor binding affinity.

Agrochemical Amidation

In the agricultural sector, the parent acid (4-CPB) is a known synthetic auxin herbicide [1]. Converting it to 4-(4-chlorophenoxy)butanoyl chloride allows for rapid amidation or esterification to create lipophilic prodrugs or novel pesticide formulations. By reacting the acyl chloride with various functionalized amines in the presence of a non-nucleophilic base (e.g., Triethylamine), researchers can fine-tune the compound's partition coefficient (LogP), enhancing foliar uptake and systemic translocation in target weed species.

References

-

Wikipedia Contributors. "4-(4-Chlorophenoxy)butanoic acid." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Abdel Gawad NM, Hassan GS, Georgey HH, El-Zorba HY (2012). "Benzoxepin derivatives: design, synthesis, and pharmacological evaluation with sedative–hypnotic effect." Medicinal Chemistry Research, 21(6): 747–759. URL:[Link]

4-(4-Chlorophenoxy)butanoyl Chloride: Structural Analysis, Synthesis Methodologies, and Downstream Applications

Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Drug Development Professionals, and Agrochemical Researchers

Executive Summary

4-(4-Chlorophenoxy)butanoyl chloride (Formula: C10H10Cl2O2 ) is a highly reactive acyl chloride intermediate pivotal in modern organic synthesis. Serving as the critical bridge between the stable precursor 4-(4-chlorophenoxy)butanoic acid (4-CPB) and complex active pharmaceutical ingredients (APIs), this compound is indispensable for generating amide, ester, and ketone linkages. This whitepaper provides an in-depth technical analysis of its structural topography, self-validating synthesis protocols, and versatile downstream applications in both oncology and agrochemistry.

Chemical Topography & Structural Identity

The chemical architecture of 4-(4-chlorophenoxy)butanoyl chloride dictates its reactivity and utility. The molecule is composed of three distinct functional domains:

-

The Aryl Halide Core: A benzene ring substituted with a chlorine atom at the para position. This highly lipophilic moiety is a privileged pharmacophore, enhancing membrane permeability in biological targets.

-

The Ether Linkage & Aliphatic Spacer: A flexible three-carbon chain connected to the aromatic ring via an ether oxygen. This flexibility allows downstream molecules to achieve optimal conformational alignment within receptor binding pockets.

-

The Acyl Chloride Terminus: The reactive epicenter. The extreme electronegativity of the chlorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by amines, alcohols, and enolates.

Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is critical for designing scalable and safe synthetic workflows.

| Property | Value | Causality / Technical Significance |

| Molecular Formula | C10H10Cl2O2 | Determines precise stoichiometric equivalents for downstream coupling. |

| Molecular Weight | 233.09 g/mol | Essential for accurate mass-to-molarity conversions during synthesis. |

| Physical State | Pale yellow liquid / low-melting solid | Dictates handling methodology (syringe transfer vs. spatulation). |

| Reactivity Profile | Highly Moisture Sensitive | Rapidly hydrolyzes back to 4-CPB; mandates strictly anhydrous conditions. |

| Diagnostic IR Peak | ∼ 1800 cm −1 (C=O stretch) | Used as a self-validating In-Process Control (IPC) to confirm conversion. |

Synthesis Methodology: The Chlorination Paradigm

The conversion of 4-(4-chlorophenoxy)butanoic acid [1] to its corresponding acyl chloride is typically achieved using thionyl chloride ( SOCl2 ). As an Application Scientist, it is crucial to move beyond simply mixing reagents and instead engineer a self-validating system that ensures complete conversion while preventing side reactions (such as anhydride formation).

Step-by-Step Protocol & Mechanistic Causality

1. Preparation & Inertion:

-

Action: Flame-dry a multi-neck round-bottom flask and purge with Argon.

-

Causality: Acyl chlorides are exquisitely sensitive to ambient moisture. Water not only hydrolyzes the final product but also consumes SOCl2 , generating stoichiometric amounts of HCl and SO2 gas prematurely.

2. Reagent Charging:

-

Action: Dissolve 1.0 equivalent of 4-(4-chlorophenoxy)butanoic acid in anhydrous dichloromethane (DCM). Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DCM acts as a non-nucleophilic heat sink. The catalytic DMF is the secret to this reaction's efficiency.

3. Catalytic Activation (The Vilsmeier-Haack Intermediate):

-

Action: Cool the mixture to 0°C. Add 1.5 equivalents of SOCl2 dropwise.

-

Causality: DMF reacts instantly with SOCl2 to form the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). This species is vastly more electrophilic than SOCl2 alone. It attacks the carboxylic acid rapidly, allowing the chlorination to proceed at mild temperatures (40°C instead of 80°C), thereby protecting the sensitive ether linkage from acid-catalyzed cleavage.

4. Thermal Processing:

-

Action: Gradually warm the reaction to room temperature, then reflux at 40°C for 2–4 hours.

-

Causality: Refluxing drives the equilibrium forward by expelling the gaseous byproducts ( SO2 and HCl ).

5. In-Process Control (IPC) - Self-Validation:

-

Action: Pull a 50 μ L aliquot, quench into dry methanol, and analyze via GC-MS or TLC. Alternatively, perform FT-IR on the raw mixture.

-

Causality: The reaction is deemed complete when the broad carboxylic acid O-H stretch (3300–2500 cm −1 ) vanishes, and the carbonyl peak shifts from ∼ 1710 cm −1 to ∼ 1800 cm −1 . Quenching with methanol forms the methyl ester, which is easily detectable and confirms the presence of the active acyl chloride.

6. Workup & Isolation:

-

Action: Remove DCM and excess SOCl2 under reduced pressure. Co-evaporate the residue twice with dry toluene.

-

Causality: SOCl2 (b.p. 76°C) can be difficult to remove completely. Toluene acts as a "chaser solvent," facilitating the complete azeotropic removal of residual SOCl2 without requiring high temperatures that could degrade the product.

Mechanistic Pathway

Catalytic cycle of 4-(4-chlorophenoxy)butanoyl chloride synthesis via Vilsmeier-Haack activation.

Downstream Applications: The Intermediary Versatility

The true value of 4-(4-chlorophenoxy)butanoyl chloride lies in its ability to act as a divergent node in organic synthesis. By altering the nucleophile, researchers can access entirely different classes of biologically active compounds:

-

Amidation (Oncology): Reaction with complex heterocyclic amines yields stable amide bonds. This specific pathway is utilized in the synthesis of pyrazoloquinazolinone derivatives, which are actively investigated as potent antitumor agents [2].

-

Esterification (Agrochemistry): Coupling the acyl chloride with specific alcohols or phosphonates generates ester linkages. This is the foundational step in creating α -(substituted phenoxybutyryloxy)alkylphosphonates, which exhibit broad-spectrum post-emergent herbicidal activity [3].

-

Intramolecular Friedel-Crafts Acylation (Neurology): In the presence of a Lewis acid (e.g., AlCl3 ), the acyl chloride can attack its own aromatic ring (intramolecular cyclization) to form benzoxepin derivatives. These fused-ring systems are highly valued for their sedative-hypnotic pharmacological profiles [4].

Divergent downstream synthetic pathways utilizing 4-(4-chlorophenoxy)butanoyl chloride.

Storage, Handling, and Stability Protocols

To maintain the integrity of 4-(4-chlorophenoxy)butanoyl chloride, a self-validating storage protocol must be implemented:

-

Atmosphere: Must be stored under a blanket of high-purity Argon. Nitrogen is acceptable but less ideal as it is lighter than air and easily displaced upon opening the vessel.

-

Temperature: Store at 2–8°C to minimize thermal degradation and spontaneous polymerization.

-

Validation: Store the primary container inside a secondary desiccator filled with indicating silica gel. If the silica gel transitions from blue to pink, the environmental seal has been compromised, and the batch must be re-analyzed via FT-IR prior to use.

References

-

Title: 4-(4-Chlorophenoxy)butanoic acid Source: Wikipedia URL: [Link] [1]

- Title: PYRAZOLOQUINAZOLINONE ANTITUMOR AGENTS (WO2018213712A1)

-

Title: α -(Substituted phenoxybutyryloxy or valeryloxy)alkylphosphonates and 2-(substituted phenoxybutyryloxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones: Synthesis and Herbicidal Activity Source: Journal of Agricultural and Food Chemistry URL: [Link] [3]

-

Title: Benzoxepin derivatives: design, synthesis, and pharmacological evaluation with sedative–hypnotic effect Source: Medicinal Chemistry Research URL: [Link] [4]

4-(4-Chlorophenoxy)butanoyl chloride safety data sheet (SDS) information

Technical Whitepaper: Physicochemical Profiling, Safety Data Sheet (SDS) Integration, and Handling Protocols for 4-(4-Chlorophenoxy)butanoyl Chloride

Executive Summary

As a Senior Application Scientist, navigating the reactivity of acyl chlorides is fundamental to successful Active Pharmaceutical Ingredient (API) synthesis. 4-(4-Chlorophenoxy)butanoyl chloride is a highly electrophilic, transient intermediate primarily synthesized from. Due to its extreme sensitivity to moisture and corrosive nature, handling this compound requires rigorous engineering controls. This technical guide decodes its SDS hazard profile, explains the causality behind its reactivity, and establishes self-validating experimental workflows for its application in drug development, such as the synthesis of [1] and [2].

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical properties of 4-(4-Chlorophenoxy)butanoyl chloride is the first step in designing a safe experimental setup. The electron-withdrawing chlorine atom on the phenoxy ring modulates the lipophilicity of the molecule, while the acyl chloride moiety serves as the primary reactive center.

| Parameter | Value / Specification | Causality / Operational Impact |

| Precursor CAS No. | 3547-07-7 | Identifies the starting material, 4-(4-chlorophenoxy)butanoic acid[1]. |

| Molecular Formula | C10H10Cl2O2 | Dictates stoichiometric equivalents for downstream amidation/esterification. |

| Molecular Weight | ~233.09 g/mol | Required for precise mass-to-mole conversions during API synthesis. |

| Physical State | Pale yellow to colorless oil | Visual indicator of purity; darkening suggests thermal degradation or polymerization. |

| Solubility | DCM, THF, Toluene (Aprotic) | Must be used in strictly anhydrous aprotic solvents to prevent rapid solvolysis. |

Toxicological Mechanisms & SDS Hazard Mitigation

Standard SDS documentation lists hazard codes, but true laboratory safety requires understanding the mechanistic causality behind these warnings.

Hazard Classification:

-

GHS05 (Corrosive): H314 - Causes severe skin burns and eye damage.

-

GHS07 (Irritant): H335 - May cause respiratory irritation.

-

Supplemental Hazard: EUH014 - Reacts violently with water.

Mechanistic Causality: The acyl chloride bond is highly susceptible to nucleophilic attack. Upon contact with environmental moisture or biological tissues (skin, mucous membranes), physiological water drives an exothermic hydrolysis reaction. This rapid solvolysis yields the parent[1] and anhydrous hydrogen chloride (HCl) gas. The HCl immediately dissolves in tissue water to form concentrated hydrochloric acid, causing rapid coagulative necrosis and severe respiratory distress if inhaled.

Spill Response & Quenching Logic: Never use water to quench an acyl chloride spill. Water introduces an uncontrolled exothermic reaction that aerosolizes the acid. Instead, isolate the spill, absorb it with an inert solid (dry sand or vermiculite), and slowly neutralize the matrix in a fume hood using a cold, dilute alkaline solution (e.g., 5% NaHCO₃) to safely trap the evolving HCl as NaCl.

Fig 1. Logical relationship between chemical reactivity, hazard mechanisms, and SDS controls.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the synthesis of 4-(4-chlorophenoxy)butanoyl chloride must be conducted using a self-validating protocol. This ensures that the operator can confirm the success of each step in real-time without relying solely on post-reaction analytics.

Protocol: Anhydrous Synthesis via Thionyl Chloride Objective: Convert the stable carboxylic acid precursor into the highly reactive acyl chloride while preventing premature hydrolysis.

Causality of Reagent Selection: Thionyl chloride (SOCl₂) is selected over oxalyl chloride due to its favorable boiling point (74.6 °C), allowing excess reagent to be easily stripped under reduced pressure without leaving reactive residues. The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the nucleophilic attack by the carboxylic acid, significantly lowering the activation energy of the chlorination step.

Step-by-Step Methodology:

-

System Purging & Setup: Assemble a dry Schlenk flask equipped with a reflux condenser. Connect the gas outlet to an alkaline scrubber (1M NaOH). Purge the system with Argon for 15 minutes.

-

Self-Validation: Monitor the oil bubbler at the exit; a steady, continuous bubble rate confirms positive inert pressure and the absolute exclusion of atmospheric moisture.

-

-

Reagent Charging: Dissolve 1.0 equivalent of 4-(4-chlorophenoxy)butanoic acid in anhydrous dichloromethane (DCM). Add 0.05 equivalents of anhydrous DMF. Cool the system to 0 °C using an ice bath, then slowly add 1.5 equivalents of SOCl₂ dropwise.

-

Reaction Maturation: Gradually warm the reaction mixture to 40 °C.

-

Self-Validation: The reaction progress is visually validated by the evolution of SO₂ and HCl gases. When gas evolution completely ceases (typically after 2-3 hours), the conversion of the acid to the acyl chloride is complete.

-

-

Isolation & Verification: Remove the DCM solvent and excess SOCl₂ under reduced pressure using a rotary evaporator vented to a cold trap.

-

Self-Validation: Perform a rapid Attenuated Total Reflectance (ATR) IR spectroscopy scan of the resulting crude oil. The complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the distinct shift of the carbonyl peak from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acyl chloride) confirms product identity and purity.

-

Fig 2. Synthesis workflow and integrated safety controls for acid chloride generation.

Strategic Applications in Drug Development

4-(4-Chlorophenoxy)butanoyl chloride is rarely an end-product; it is a high-value transient intermediate utilized to build complex pharmacophores.

-

Sedative-Hypnotic Agents: It undergoes intramolecular Friedel-Crafts acylation or reacts with specific amines to form , which are actively researched for their sedative-hypnotic pharmacological profiles[1].

-

Oncology Therapeutics: It serves as a critical lipophilic linker moiety in the synthesis of , enhancing the cell membrane permeability of the complex API[2].

References

-

Wikipedia Contributors. "4-(4-Chlorophenoxy)butanoic acid." Wikipedia, The Free Encyclopedia. URL: [Link]

-

Abdel Gawad NM, Hassan GS, Georgey HH, El-Zorba HY. "Benzoxepin derivatives: design, synthesis, and pharmacological evaluation with sedative–hypnotic effect." Medicinal Chemistry Research, 21(6), 747–759 (2012). URL: [Link]

-

Kapoor, Tarun M. "PYRAZOLOQUINAZOLINONE ANTITUMOR AGENTS." WIPO Patent WO2018213712A1 (2018). URL: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying 4-(4-Chlorophenoxy)butanoyl Chloride for Research Applications

Introduction: The Critical Role of 4-(4-Chlorophenoxy)butanoyl Chloride in Drug Discovery

In the landscape of modern medicinal chemistry, 4-(4-Chlorophenoxy)butanoyl chloride stands as a key intermediate in the synthesis of novel therapeutics. Its structural motif is integral to the development of various pharmacologically active agents. The presence of the chlorophenoxy group is a critical feature in many contemporary drugs, influencing metabolic stability and target binding affinity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the sourcing, evaluation, and application of this vital reagent.

As an acyl chloride, this compound is highly reactive, making it an invaluable tool for creating amide, ester, and ketone functionalities through nucleophilic acyl substitution. However, this reactivity also presents challenges in terms of purity, stability, and handling. Therefore, the selection of a reliable commercial supplier and the rigorous quality assessment of the material are paramount to the success and reproducibility of research outcomes.

Part 1: Strategic Sourcing of Research-Grade 4-(4-Chlorophenoxy)butanoyl Chloride

The initial step in any research endeavor involving 4-(4-Chlorophenoxy)butanoyl chloride is the identification of a reputable supplier. The quality of this starting material will directly impact the entire synthetic route, influencing reaction yields, impurity profiles of subsequent intermediates, and ultimately, the purity of the final active pharmaceutical ingredient (API).

Key Supplier Vetting Criteria:

-

Comprehensive Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and detailed product specifications. The CoA should clearly state the purity, method of analysis (e.g., HPLC, GC, NMR), and levels of any identified impurities.

-

Stated Purity and Analytical Transparency: Look for suppliers that offer high-purity grades (typically >95%). The analytical methods used to determine purity should be robust and clearly stated.

-

Consistency and Lot-to-Lot Variability: Inquire about the supplier's manufacturing process and quality control measures to ensure minimal batch-to-batch variation. This is crucial for the long-term consistency of your research.

-

Packaging and Shipping: Acyl chlorides are moisture-sensitive.[1] Suppliers should use appropriate packaging, such as amber glass bottles with sealed caps under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation during transit.[2]

-

Technical Support: A reliable supplier will have knowledgeable technical support staff who can answer questions about product specifications, stability, and handling.

Identified Commercial Suppliers:

While this guide does not endorse any single supplier, the following companies are established providers of chemical reagents for research and development and may be considered as starting points in your search. It is imperative to conduct your own due diligence based on the criteria outlined above.

| Supplier Category | Potential Companies to Evaluate |

| Broad-Line Chemical Suppliers | Merck (Sigma-Aldrich), Fisher Scientific, VWR |

| Specialty Chemical and Building Block Providers | Santa Cruz Biotechnology, BLDpharm, AA Blocks, AiFChem, Fluorochem |

| Manufacturers and Bulk Suppliers | BOC Sciences, Loba Chemie, CDH Fine Chemical |

Part 2: Rigorous In-House Qualification of 4-(4-Chlorophenoxy)butanoyl Chloride

Upon receipt of 4-(4-Chlorophenoxy)butanoyl chloride, a thorough in-house quality assessment is a non-negotiable step to validate the supplier's claims and ensure the material is fit for its intended purpose.

Initial Inspection and Documentation Review:

-

Visual Inspection: The compound should be a colorless to light-yellow liquid. Any significant discoloration or the presence of particulates may indicate degradation or impurities.

-

Documentation Cross-Verification: Compare the information on the CoA with the product label to ensure they match. Review the SDS for specific handling, storage, and emergency procedures.[1][2][3]

Experimental Workflow for Quality Verification:

Caption: Workflow for in-house qualification of 4-(4-Chlorophenoxy)butanoyl chloride.

Detailed Analytical Protocols:

Acyl chlorides are inherently reactive and can pose challenges for direct analysis.[4][5] Derivatization is often a preferred strategy to create a more stable compound for chromatographic analysis.[4][5][6]

Protocol 1: Purity Determination by Derivatization-HPLC

This method is based on the principle of converting the reactive acyl chloride into a stable derivative with a strong UV chromophore, allowing for sensitive detection and quantification by HPLC.[5][7]

Rationale: 2-nitrophenylhydrazine is an effective derivatization reagent as its derivatives exhibit a maximum UV absorbance at around 395 nm, which minimizes interference from many drug substances and intermediates that absorb at lower wavelengths.[4][5]

Step-by-Step Methodology:

-

Preparation of Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[4][5]

-

Sample Preparation: Accurately weigh a small amount of 4-(4-Chlorophenoxy)butanoyl chloride and dissolve it in acetonitrile to a known concentration.

-

Derivatization Reaction: Mix the sample solution with the derivatization reagent solution. The reaction can be carried out at room temperature for 30 minutes.[4][5]

-

HPLC Analysis:

-

Column: C18 reverse-phase column.[4]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detector set at 395 nm.

-

-

Quantification: The purity is determined by comparing the peak area of the derivatized product to that of a known reference standard.

Method Validation Parameters:

| Parameter | Typical Acceptance Criteria |

| Linearity (r) | >0.999[4][7] |

| LOD | 0.01–0.03 µg/mL[4][5] |

| LOQ | 0.03–0.08 µg/mL[4][7] |

| Accuracy (Recovery) | 87.8 – 114.1%[4] |

| Precision (%RSD) | < 0.97%[4] |

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Sample Preparation and Analysis:

-

Carefully dissolve a small amount of the neat 4-(4-Chlorophenoxy)butanoyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

The expected signals would correspond to the aromatic protons of the chlorophenoxy group and the aliphatic protons of the butanoyl chain. The chemical shifts and coupling patterns should be consistent with the expected structure.

Part 3: Synthesis and Application in Drug Discovery

4-(4-Chlorophenoxy)butanoyl chloride is a versatile building block, most commonly employed in the synthesis of molecules targeting the central nervous system.[8] For instance, it is a precursor for the synthesis of certain benzoxepin derivatives that have shown sedative-hypnotic effects.[9]

Synthetic Pathway Example: Amide Formation

Caption: General reaction scheme for amide synthesis using 4-(4-Chlorophenoxy)butanoyl chloride.

The high reactivity of the acyl chloride facilitates the formation of an amide bond upon reaction with a primary or secondary amine. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Handling and Storage

Given its reactivity, proper handling and storage of 4-(4-Chlorophenoxy)butanoyl chloride are critical to maintain its quality and ensure laboratory safety.

-

Handling: Always handle in a well-ventilated fume hood.[2][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][11] Avoid contact with skin, eyes, and clothing.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, strong bases, alcohols, and amines.[1][2][3] Storage under an inert atmosphere is recommended.

Conclusion

The successful use of 4-(4-Chlorophenoxy)butanoyl chloride in research and drug development hinges on a dual strategy of meticulous supplier selection and rigorous in-house quality control. By implementing the guidelines and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This, in turn, accelerates the discovery and development of new and effective medicines.

References

- A Comparative Guide to Validated Analytical Methods for Acyl Chlorides. (n.d.). Benchchem.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). ResearchGate.

- 4-(4-Chlorophenoxy)butanoic acid. (n.d.). Wikipedia.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017, June 5). PubMed.

- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (n.d.). Semantic Scholar.

- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.

- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.

- SAFETY DATA SHEET. (2025, May 1). Thermo Fisher Scientific.

- 4 CHLOROBUTYRYL CHLORIDE MSDS. (n.d.). KSCL (KRISHNA).

- 4‐CHLOROBUTYRYL CHLORIDE EXTRA PURE. (n.d.). Loba Chemie.

- 4-CHLORO BUTYRYL CHLORIDE CAS NO 4635-59-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- A Researcher's Guide to 4-(4-Fluorophenyl)butyryl Chloride: Synthesis, Applications, and Alternatives in Drug Discovery. (n.d.). Benchchem.

- CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. (2006, June 30). Google Patents.

- Technical Support Center: Synthesis of 4-(4-Fluorophenyl)butyryl chloride. (n.d.). Benchchem.

Sources

- 1. kscl.co.in [kscl.co.in]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-(4-Chlorophenoxy)butanoic acid - Wikipedia [en.wikipedia.org]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Advanced Synthetic Applications and Nomenclature of 4-(4-Chlorophenoxy)butanoyl Chloride

Executive Summary

In modern synthetic chemistry and drug development, acyl chlorides serve as indispensable electrophilic linchpins. 4-(4-Chlorophenoxy)butanoyl chloride is a highly reactive, bifunctional intermediate utilized extensively in the synthesis of advanced agrochemicals and targeted therapeutics[1]. This technical whitepaper deconstructs the IUPAC nomenclature of this compound, establishes the mechanistic causality behind its structural utility, and provides a self-validating, field-proven protocol for its synthesis.

IUPAC Nomenclature Anatomy

The structural identity of a molecule dictates its reactivity. The preferred IUPAC name (PIN) for this compound is 4-(4-chlorophenoxy)butanoyl chloride , though it is often referred to by its retained trivial name, 4-(4-chlorophenoxy)butyryl chloride.

The systematic construction of this name follows strict IUPAC Blue Book guidelines:

-

Principal Functional Group: The highest priority group is the acyl halide. A 4-carbon alkane chain (butane) terminating in an acyl chloride becomes the parent structure: butanoyl chloride .

-

Ether Linkage: Attached to the C4 position of the butanoyl chain is an oxygen atom linked to an aromatic ring, forming a phenoxy group.

-

Aromatic Substitution: The phenoxy ring is substituted with a chlorine atom at the para position (the 4' position relative to the oxygen linkage).

Caption: IUPAC nomenclature structural hierarchy for 4-(4-chlorophenoxy)butanoyl chloride.

Mechanistic Causality: The Role of the Butanoyl Chain

Why utilize a 4-carbon butanoyl chain rather than a shorter acetyl or longer hexanoyl linker? The causality lies in in vivo metabolic activation .

In agrochemical design, derivatives of 4-(4-chlorophenoxy)butanoic acid (4-CPB) act as pro-herbicides. When applied to plants, the ester or amide derivatives synthesized from the acyl chloride are enzymatically hydrolyzed. The resulting 4-carbon acid undergoes peroxisomal β-oxidation , cleaving two carbons to yield 4-chlorophenoxyacetic acid (4-CPA)—a potent synthetic auxin. Because certain broadleaf weeds possess high β-oxidation activity while many crop species do not, this specific chain length confers critical biochemical selectivity.

Analytical Validation & Quantitative Profiling

To ensure scientific integrity, any synthesized batch of 4-(4-chlorophenoxy)butanoyl chloride must be rigorously validated. The table below summarizes the quantitative spectroscopic markers required to confirm structural fidelity and reaction completion.

Table 1: Physicochemical and Spectroscopic Validation Data

| Parameter | Quantitative Value / Specification | Diagnostic Significance |

| Molecular Weight | 233.09 g/mol | Mass confirmation via GC-MS (M+ peak at m/z 232/234 due to ³⁵Cl/³⁷Cl isotopes). |

| IR: C=O Stretch | 1795 – 1810 cm⁻¹ | Confirms acyl chloride formation (distinct shift from ~1710 cm⁻¹ of parent acid). |

| IR: O-H Stretch | Absent | Validates complete consumption of the starting carboxylic acid. |

| ¹H NMR: C2 Protons | ~3.05 ppm (triplet, 2H) | Deshielded by the adjacent highly electronegative -COCl group. |

| ¹H NMR: C4 Protons | ~4.02 ppm (triplet, 2H) | Deshielded by the adjacent phenoxy ether oxygen. |

| ¹H NMR: Aromatic | ~6.8 (d, 2H), ~7.2 (d, 2H) ppm | Confirms the para-substituted chlorophenyl ring remains intact. |

Standardized Synthesis & Self-Validating Protocol

The conversion of 4-(4-chlorophenoxy)butanoic acid to its acyl chloride must be executed under strictly anhydrous conditions. We utilize Thionyl Chloride ( SOCl2 ) with catalytic N,N-Dimethylformamide (DMF).

Causality of Reagent Selection: SOCl2 is preferred over PCl5 or oxalyl chloride because its byproducts ( SO2 and HCl ) are gaseous and easily driven off, simplifying downstream purification. The addition of DMF is not arbitrary; it reacts with SOCl2 to form the Vilsmeier-Haack intermediate , a highly electrophilic species that accelerates the chlorination of the carboxylic acid by orders of magnitude.

Step-by-Step Methodology

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 1.0 equivalent (eq) of 4-(4-chlorophenoxy)butanoic acid in anhydrous dichloromethane (DCM) (0.5 M concentration).

-

Catalytic Activation: Inject 0.05 eq of anhydrous DMF.

-

Reagent Addition: Cool the vessel to 0°C using an ice bath. Dropwise, add 1.5 eq of SOCl2 . Caution: Vigorous gas evolution will occur.

-

Reflux & Monitoring: Remove the ice bath and gently reflux the mixture at 40°C for 2-4 hours. Route the exhaust through a base scrubber (e.g., 1M NaOH) to neutralize SO2 and HCl .

-

In-Process Quality Control (IPQC) - Self-Validation: To ensure 100% conversion before proceeding, extract a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via TLC or LC-MS. The presence of the methyl ester (formed instantly from the acyl chloride) with the complete absence of the starting acid validates the reaction's completion.

-

Purification: Evaporate the DCM and excess SOCl2 under reduced pressure. To remove trace SOCl2 , add 20 mL of anhydrous toluene and co-evaporate (repeat twice). The resulting pale-yellow oil is pure 4-(4-chlorophenoxy)butanoyl chloride.

Caption: Self-validating synthetic workflow and in-process quality control for acyl chloride generation.

Downstream Applications

Once synthesized, 4-(4-chlorophenoxy)butanoyl chloride is immediately deployed in high-value synthetic pathways[1]:

-

Agrochemical Development: It is reacted with hydroxyalkylphosphonates to synthesize α-(substituted phenoxybutyryloxy)alkylphosphonates. These novel compounds exhibit potent post-emergence herbicidal activity against broadleaf weeds, outperforming standard glyphosate formulations in specific assays [1].

-

Oncology Therapeutics: In pharmaceutical pipelines, the acyl chloride is subjected to amidation with complex amines to synthesize pyrazoloquinazolinone derivatives, which are currently being investigated as targeted antitumor agents [1].

References

-

Title: Synthesis and Herbicidal Activity of α-(Substituted phenoxybutyryloxy or valeryloxy)alkylphosphonates and 2-(Substituted phenoxybutyryloxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

- Title: Pyrazoloquinazolinone Antitumor Agents (WO2018213712A1)

Sources

Technical Whitepaper: Molecular Weight and Synthetic Utility of 4-(4-Chlorophenoxy)butanoyl chloride

Executive Summary

In the realm of advanced organic synthesis and drug development, acyl chlorides serve as indispensable electrophilic building blocks. 4-(4-Chlorophenoxy)butanoyl chloride is a highly reactive intermediate synthesized from its parent compound, [1]. With a precise molecular weight of 233.09 g/mol , this compound is critical for researchers developing complex active pharmaceutical ingredients (APIs), particularly in the synthesis of benzoxepin derivatives known for their sedative-hypnotic pharmacological profiles [2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the causality behind its stoichiometric behavior, and a self-validating protocol for its synthesis and downstream application.

Physicochemical Profiling & Stoichiometric Causality

The molecular weight of a reactive intermediate is not merely a static identifier; it is the mathematical foundation of reaction stoichiometry. For 4-(4-Chlorophenoxy)butanoyl chloride, the molecular weight dictates the exact equivalents required to prevent nucleophile depletion or the formation of unwanted di-acylated byproducts during downstream amidation or esterification.

The exact molecular weight is derived from its formula (C₁₀H₁₀Cl₂O₂ ):

-

Carbon (C): 10 × 12.011 = 120.11 g/mol

-

Hydrogen (H): 10 × 1.008 = 10.08 g/mol

-

Chlorine (Cl): 2 × 35.45 = 70.90 g/mol

-

Oxygen (O): 2 × 15.999 = 31.998 g/mol

-

Total Molecular Weight: 233.09 g/mol

Quantitative Data Summary

| Property | Value | Causality / Synthetic Significance |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | The presence of two chlorine atoms drives a distinct MS isotopic pattern. |

| Molecular Weight | 233.09 g/mol | Essential for calculating precise molar equivalents in API coupling. |

| Parent Acid MW | 214.65 g/mol | Used to calculate mass balance and conversion yield during synthesis [3]. |

| Electrophilic Center | Acyl Carbonyl (C=O) | Highly susceptible to nucleophilic attack due to the electron-withdrawing Cl. |

| Isotopic Signature | 9:6:1 Ratio (M : M+2 : M+4) | Provides instantaneous analytical validation of product integrity via MS. |

Synthesis Protocol: Activation of the Parent Acid

The conversion of [3] to 4-(4-Chlorophenoxy)butanoyl chloride relies on chlorination using Thionyl Chloride (SOCl₂). This reaction is thermodynamically driven forward by the continuous evolution of gaseous byproducts (SO₂ and HCl), adhering to Le Chatelier's principle.

Step-by-Step Self-Validating Methodology

-

Step 1: Initiation. Suspend 1.0 equivalent (e.g., 21.46 g, 0.1 mol) of 4-(4-chlorophenoxy)butanoic acid in 100 mL of anhydrous toluene under an inert nitrogen atmosphere.

-

Step 2: Catalysis. Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack intermediate, a highly electrophilic species that dramatically lowers the activation energy of the carboxylic acid conversion.

-

-

Step 3: Reagent Addition. Dropwise addition of 2.5 equivalents of SOCl₂ at 0°C. This temperature control mitigates the initial exothermic spike.

-

Step 4: Propagation. Gradually heat the reaction mixture to 65°C (reflux). Route the exhaust through a base scrubber to neutralize evolving SO₂ and HCl gases.

-

Step 5: Validation Checkpoint. The reaction is deemed complete when gas evolution ceases (typically 2–4 hours) and the opaque suspension transitions into a clear, homogeneous solution.

-

Analytical Validation: An FTIR analysis of a micro-aliquot must show the complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the emergence of a sharp, intense acyl chloride C=O stretch at ~1800 cm⁻¹.

-

-

Step 6: Isolation. Remove the solvent and excess SOCl₂ via vacuum distillation. The resulting 4-(4-Chlorophenoxy)butanoyl chloride (MW: 233.09 g/mol ) is isolated as a viscous oil and should be used immediately or stored under argon to prevent hydrolysis.

Synthesis workflow of 4-(4-Chlorophenoxy)butanoyl chloride via SOCl2 activation.

Mechanistic Application in Drug Development

The primary utility of 4-(4-Chlorophenoxy)butanoyl chloride lies in its role as an acylating agent. In pharmaceutical research, it is a critical precursor for synthesizing [2], which are extensively evaluated for their sedative and hypnotic pharmacological effects.

The Acylation Pathway

When synthesizing an amide-based API, the acyl chloride acts as the electrophile. The reaction requires a nucleophile (e.g., a primary amine) and a non-nucleophilic base (e.g., Triethylamine, TEA) to act as an acid scavenger.

-

Causality of the Base: As the amine attacks the acyl carbon, a tetrahedral intermediate forms. The subsequent collapse of this intermediate expels a chloride ion (Cl⁻). Without an acid scavenger like TEA to neutralize the resulting HCl, the HCl would protonate the remaining unreacted amine nucleophile, rendering it inactive and halting the reaction at a maximum 50% yield.

Mechanistic acylation pathway for API synthesis utilizing the acyl chloride.

Analytical Validation: Mass Spectrometry (MS)

Due to the specific molecular weight (233.09 g/mol ) and the presence of two chlorine atoms (one on the aromatic ring, one on the acyl group), 4-(4-Chlorophenoxy)butanoyl chloride presents a highly specific isotopic signature in Mass Spectrometry.

Chlorine exists naturally as two isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Because this molecule contains two chlorine atoms, the probability distribution of these isotopes creates a distinct 9:6:1 ratio across three primary mass peaks:

-

M Peak (m/z ~232): Represents the molecule with two ³⁵Cl atoms.

-

M+2 Peak (m/z ~234): Represents the molecule with one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak (m/z ~236): Represents the molecule with two ³⁷Cl atoms.

This self-validating analytical profile ensures that researchers can definitively confirm the successful synthesis of the acyl chloride before proceeding to complex, high-value API coupling steps.

References

-

Wikipedia Contributors. "4-(4-Chlorophenoxy)butanoic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Abdel Gawad NM, Hassan GS, Georgey HH, El-Zorba HY. "Benzoxepin derivatives: design, synthesis, and pharmacological evaluation with sedative–hypnotic effect." Medicinal Chemistry Research, 21(6): 747–759 (2012). Available at:[Link]

Application Note: Protocol for Acylation using 4-(4-Chlorophenoxy)butanoyl chloride

Introduction & Scientific Context

4-(4-Chlorophenoxy)butanoyl chloride is a highly versatile and reactive acylating agent frequently utilized in organic synthesis and medicinal chemistry. Its primary application lies in the installation of the 4-(4-chlorophenoxy)butanoyl pharmacophore, a critical structural motif found in peroxisome proliferator-activated receptor (PPAR) agonists. These derivatives, particularly fibrates, are essential in drug development for modulating lipid metabolism and treating hyperlipidemia.

This application note provides a comprehensive, field-validated protocol for utilizing this reagent in both N-acylation (amide synthesis) and O-acylation (ester synthesis) workflows.

Physicochemical Profile

To ensure proper handling and stoichiometric precision, the foundational properties of the reagent are summarized below:

| Property | Specification |

| Chemical Name | 4-(4-Chlorophenoxy)butanoyl chloride |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Reactivity Profile | Highly electrophilic; moisture-sensitive (hydrolyzes to carboxylic acid) |

| Storage Conditions | 2–8 °C, sealed under an inert atmosphere (Argon/N₂) |

Mechanistic Insights & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that a successful acylation is not merely a sequence of mixing reagents, but a carefully orchestrated nucleophilic acyl substitution. According to the [1], the reaction proceeds via the formation of a transient tetrahedral intermediate, followed by the expulsion of the chloride leaving group.

Causality Behind Experimental Choices:

-

Base Selection: The reaction generates equimolar amounts of corrosive HCl gas. We utilize tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as non-nucleophilic proton scavengers. This prevents the HCl from protonating the nucleophile (which would render it inactive) and drives the reaction forward.

-

Catalytic DMAP in O-Acylation: Alcohols are generally less nucleophilic than amines. As highlighted in [2], adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) generates a highly reactive acylpyridinium intermediate, significantly accelerating the esterification process.

-

Solvent & Temperature Control: Anhydrous Dichloromethane (DCM) is the premier solvent due to its aprotic nature. The initial nucleophilic attack is highly exothermic. Dropwise addition of the acyl chloride at 0 °C is mandatory to prevent thermal degradation, competitive ketene formation, and substrate dimerization.

Reaction Workflows & Biological Pathways

The following diagrams illustrate the logical flow of the chemical process and the downstream biological relevance of the synthesized compounds.

Figure 1: Standard experimental workflow for moisture-sensitive acylation reactions.

Figure 2: PPAR-α signaling pathway activated by synthesized 4-(4-chlorophenoxy)butanoyl derivatives.

Detailed Experimental Protocols

Protocol A: N-Acylation (Synthesis of Amides)

Table 2: Stoichiometric Matrix for N-Acylation

| Reagent | Equivalents | Amount (for 10 mmol scale) | Role |

|---|---|---|---|

| Primary/Secondary Amine | 1.0 eq | 10.0 mmol | Nucleophile |

| 4-(4-Chlorophenoxy)butanoyl chloride | 1.2 eq | 12.0 mmol (2.80 g) | Electrophile |

| DIPEA | 1.5 eq | 15.0 mmol (2.61 mL) | Acid Scavenger |

| Anhydrous DCM | N/A | 25 mL total | Solvent |

Step-by-Step Methodology:

-

System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve the amine (10.0 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add DIPEA (15.0 mmol) to the solution. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition: Dissolve 4-(4-Chlorophenoxy)butanoyl chloride (12.0 mmol) in anhydrous DCM (5 mL). Using a syringe pump, add this solution dropwise over 15 minutes to strictly control the exothermic profile.

-

Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the disappearance of the amine spot confirms forward progression.

-

Quench & Workup: Dilute with DCM (20 mL). Wash the organic layer successively with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize excess acid, 1M HCl (20 mL) to remove unreacted amine/DIPEA, and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol B: O-Acylation (Synthesis of Esters)

Table 3: Stoichiometric Matrix for O-Acylation

| Reagent | Equivalents | Amount (for 10 mmol scale) | Role |

|---|---|---|---|

| Alcohol Substrate | 1.0 eq | 10.0 mmol | Nucleophile |

| 4-(4-Chlorophenoxy)butanoyl chloride | 1.2 eq | 12.0 mmol (2.80 g) | Electrophile |

| Triethylamine (TEA) | 1.5 eq | 15.0 mmol (2.09 mL) | Acid Scavenger |

| DMAP | 0.1 eq | 1.0 mmol (122 mg) | Nucleophilic Catalyst |

| Anhydrous DCM | N/A | 25 mL total | Solvent |

Step-by-Step Methodology:

-

System Preparation: Dissolve the alcohol (10.0 mmol), TEA (15.0 mmol), and DMAP (1.0 mmol) in anhydrous DCM (20 mL) under argon. Cool to 0 °C.

-

Electrophile Addition: Dropwise add a solution of 4-(4-Chlorophenoxy)butanoyl chloride (12.0 mmol) in DCM (5 mL) over 15 minutes.

-

Reaction Propagation: Warm to room temperature and stir for 4–6 hours. The presence of DMAP will temporarily form a highly reactive acylpyridinium species, driving the esterification.

-

Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Separate the layers, wash the organic phase with 1M HCl (20 mL) to remove TEA/DMAP, and finally with brine (20 mL).

-

Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Analytical Validation & Troubleshooting

To ensure the integrity of your synthesized compounds, structural validation is mandatory. In ¹H-NMR (CDCl₃), confirm the successful attachment by identifying the characteristic shifts of the butanoyl chain: look for the triplet of the α -CH₂ (adjacent to the newly formed carbonyl) typically shifting downfield to ~2.3 - 2.5 ppm, and the multiplet of the central β -CH₂ at ~2.1 ppm.

Troubleshooting Matrix:

| Observation | Root Cause | Corrective Action |

| Significant formation of carboxylic acid | Moisture contamination leading to rapid hydrolysis of the acyl chloride. | Ensure all glassware is oven-dried. Use strictly anhydrous solvents and maintain a positive pressure of Argon/N₂. |

| Incomplete conversion of alcohol | Low nucleophilicity of the substrate or steric hindrance. | Increase DMAP catalyst loading to 0.2 eq or elevate the reaction temperature to a gentle reflux (40 °C). |

| Multiple product spots on TLC | Over-acylation (in polyamines) or ketene dimerization due to thermal spikes. | Strictly maintain 0 °C during the addition phase. Reduce the acyl chloride equivalents to 1.05 eq. |

References

-

Organic Chemistry Portal - Synthesis of acyl chlorides. Provides foundational mechanistic data on the conversion and reactivity of acyl chlorides. URL:[Link]

-

Circulation (AHA Journals) - Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Validates the biological signaling pathway (PPAR-α) of 4-(4-chlorophenoxy) derivatives. URL:[Link]

Application Note: Intramolecular Friedel-Crafts Synthesis of 7-Chloro-3,4-dihydro-1-benzoxepin-5(2H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Causality, and Self-Validating Protocols

Executive Summary

The benzoxepinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS therapeutics, anti-inflammatory agents, and novel antifungal compounds . The synthesis of 7-chloro-3,4-dihydro-1-benzoxepin-5(2H)-one via the intramolecular Friedel-Crafts acylation of 4-(4-chlorophenoxy)butanoyl chloride is a critical transformation.

While direct cyclization of the corresponding carboxylic acid using polyphosphoric acid (PPA) is possible, it requires harsh heating (70–100 °C) that often leads to ether cleavage (dealkylation) and polymerization. This application note details a milder, high-yielding two-step protocol utilizing oxalyl chloride for acyl activation, followed by an aluminum chloride ( AlCl3 )-mediated intramolecular cyclization under strict temperature control.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The Friedel-Crafts acylation of phenoxyalkanoyl chlorides presents unique chemoselectivity challenges that dictate our experimental design.

The Role of the Lewis Acid ( AlCl3 )

AlCl3 is a strong Lewis acid required to generate the highly electrophilic acylium ion intermediate. However, the oxygen atom of the phenoxy ether linkage is also a Lewis basic site. AlCl3 will coordinate to this ether oxygen, and subsequently to the carbonyl oxygen of the newly formed benzoxepinone product.

-

Causality: Because the catalyst is sequestered by these heteroatoms, a stoichiometric excess of AlCl3 (typically 1.5 to 2.0 equivalents) is strictly required to drive the reaction to completion.

Temperature Control & Ether Cleavage

A common failure point in this synthesis is the cleavage of the aryl ether bond by AlCl3 , yielding 4-chlorophenol and γ -butyrolactone derivatives.

-

Causality: Ether cleavage is a highly temperature-dependent side reaction. By initiating the cyclization at 0 °C and strictly preventing the reaction temperature from exceeding 25 °C, the kinetic product (the 7-membered benzoxepinone ring) forms rapidly via a 7-endo-trig/7-exo-trig pathway before the thermodynamic cleavage of the ether can occur.

Solvent Selection & Concentration

Dichloromethane (DCM) is the optimal solvent as it is non-coordinating and stabilizes the acylium ion intermediate.

-

Causality: The reaction must be run at high dilution (0.05 M to 0.1 M). High dilution kinetically favors the unimolecular intramolecular cyclization over bimolecular intermolecular dimerization or polymerization.

Mechanistic pathway of the Lewis acid-mediated intramolecular Friedel-Crafts acylation.

Experimental Workflow & Protocol

Experimental workflow for the synthesis of 7-chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

Step-by-Step Methodology

Step 1: Preparation of 4-(4-Chlorophenoxy)butanoyl chloride

-

Charge an oven-dried, argon-purged round-bottom flask with 4-(4-chlorophenoxy)butanoic acid (1.0 eq) and anhydrous DCM (to achieve a 0.2 M concentration).

-

Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (approx. 2 drops per 10 mmol of substrate).

-

Cool the solution to 0 °C using an ice bath.

-

Add oxalyl chloride (1.2 eq) dropwise via syringe. Self-Validation Check: Immediate effervescence ( CO , CO2 , HCl gas evolution) confirms the Vilsmeier-Haack type activation is occurring.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude acid chloride (a pale yellow oil) should be used immediately in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

In a separate, oven-dried, argon-purged flask, suspend anhydrous AlCl3 (1.5 eq) in anhydrous DCM (to achieve a final reaction concentration of 0.05 M). Cool this suspension to 0 °C.

-

Dissolve the crude acid chloride from Step 1 in a small volume of anhydrous DCM.

-

Add the acid chloride solution dropwise to the vigorously stirred AlCl3 suspension over 15–30 minutes. Note: Adding the substrate to the AlCl3 ensures a continuous excess of Lewis acid, rapidly driving acylium ion formation and suppressing intermolecular side reactions.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2–3 hours. Monitor completion via LC-MS (quench an aliquot in MeOH to observe the methyl ester of unreacted acid chloride).

Step 3: Quench and Workup

-

Critical Step: Carefully pour the dark reaction mixture into a vigorously stirred beaker containing a 1:1 mixture of crushed ice and 1M HCl. Rationale: The acidic environment breaks the aluminum-product complex and prevents the precipitation of insoluble aluminum hydroxide salts, which cause intractable emulsions.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M NaHCO3 (stir until effervescence ceases to ensure complete neutralization of residual acid), water, and brine.

-

Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes/Ethyl Acetate (typically 9:1 to 4:1).

-

Isolate the fractions containing the product, concentrate, and dry under high vacuum to afford 7-chloro-3,4-dihydro-1-benzoxepin-5(2H)-one as a solid.

Reaction Optimization Data

The following table summarizes the critical parameters optimized for this specific transformation to maximize yield and minimize ether cleavage.

| Parameter | Optimal Value | Mechanistic Rationale & Impact |

| Lewis Acid Equivalents | 1.5 – 2.0 eq AlCl3 | Accounts for catalyst sequestration by ether and carbonyl oxygens. Lower equivalents (<1.0) halt conversion. |

| Acylating Agent | Oxalyl Chloride | Preferred over SOCl2 as it proceeds at RT, avoiding thermal degradation of the substrate before cyclization. |

| Temperature Profile | 0 °C → 25 °C | Prevents AlCl3 -mediated dealkylation (ether cleavage). Heating above 30 °C significantly reduces yield. |

| Reaction Concentration | 0.05 M – 0.1 M | High dilution kinetically favors the 7-membered intramolecular ring closure over intermolecular dimerization. |

| Expected Yield | 65% – 80% | Losses are typically due to minor oligomerization or trace ether cleavage if temperature control is poor. |

Analytical Characterization

Validating the structural integrity of the synthesized benzoxepinone is paramount. The following table outlines the expected analytical signals confirming successful cyclization.

| Analytical Technique | Key Expected Signals / Observations | Structural Significance |

| 1 H NMR (CDCl 3 ) | δ ~2.20 (m, 2H), 2.90 (t, 2H), 4.25 (t, 2H) | Confirms the intact aliphatic oxepine ring (C3, C4, and C2 protons, respectively). |

| 1 H NMR (CDCl 3 ) | δ ~7.75 (d, 1H, J ≈ 2.5 Hz) | Confirms the isolated aromatic proton at C6 (ortho to carbonyl, meta to chlorine), proving cyclization occurred ortho to the ether. |

| 13 C NMR (CDCl 3 ) | δ ~198.0 – 202.0 ppm | Confirms the presence of the conjugated cyclic ketone (C5 carbonyl carbon). |

| Mass Spectrometry (ESI+) | [M+H] + at m/z 197.0 (and 199.0 for 37 Cl isotope) | Confirms the molecular weight and the presence of a single chlorine atom (distinct 3:1 isotopic pattern). |

References

-

Kahnberg, P., & Sterner, O. (2001). Synthesis of the antifungal 1-benzoxepin pterulone. Tetrahedron, 57(33), 7181-7184.[Link]

- Gautam, S. K., Mishra, P., Gupta, B. K., Awasthi, A. K., & Tandon, V. K. (2023).

Application Note: 4-(4-Chlorophenoxy)butanoyl Chloride as a Bifunctional Building Block in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 4-(4-Chlorophenoxy)butanoyl chloride is a highly reactive acylating agent derived from 4-(4-chlorophenoxy)butanoic acid (CAS 3547-07-7) [1]. While its parent acid is historically recognized in agrochemistry as the herbicide 4-CPB, the acyl chloride derivative has been successfully repurposed for advanced drug discovery.

This compound features two critical reactive domains: an electrophilic acyl chloride for rapid amidation/esterification, and an electron-rich aryl ether moiety primed for electrophilic aromatic substitution. This dual reactivity makes it an indispensable precursor for synthesizing benzoxepin derivatives —a class of compounds with potent sedative-hypnotic effects [2]—as well as diverse amide libraries used in high-throughput antiviral screening [3].

This guide provides a comprehensive overview of the mechanistic utility, physicochemical properties, and validated experimental protocols for utilizing 4-(4-chlorophenoxy)butanoyl chloride in drug development workflows.

Mechanistic Insights & Synthetic Utility

Intramolecular Friedel-Crafts Acylation (Benzoxepin Core Synthesis)

The most prominent application of 4-(4-chlorophenoxy)butanoyl chloride is its cyclization into 7-chloro-3,4-dihydro-1-benzoxepin-5(2H)-one . When exposed to a strong Lewis acid (e.g., Aluminum chloride, AlCl3 ), the acyl chloride is activated into a highly electrophilic acylium ion. The ether oxygen atom strongly donates electron density into the aromatic ring, directing the electrophilic attack to the ortho position. This intramolecular ring closure forms a stable 7-membered oxepinone ring.

Derivatives of this benzoxepin core have been extensively studied. Abdel Gawad et al. demonstrated that incorporating specific moieties (such as phenobarbital analogs) into this nucleus yields compounds with high binding affinity to the 3D-pharmacophore of the GABA-A/benzodiazepine receptor, resulting in profound in vivo sedative-hypnotic effects[2].

Intermolecular Amidation (High-Throughput Library Generation)

Beyond cyclization, the acyl chloride is utilized to generate diverse amide libraries. By reacting 4-(4-chlorophenoxy)butanoyl chloride with various primary and secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA), researchers can rapidly synthesize libraries of 4-(4-chlorophenoxy)butanamides. This approach was notably employed in the discovery of novel inhibitors targeting the poliovirus RNA-dependent RNA polymerase [3].

Visualizations of Workflows and Pathways

Synthetic workflow of 4-(4-Chlorophenoxy)butanoyl chloride in medicinal chemistry.

Pharmacological mechanism of benzoxepin-derived sedative-hypnotic agents.

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Properties of the Precursor and Intermediate

| Property | 4-(4-Chlorophenoxy)butanoic acid [1] | 4-(4-Chlorophenoxy)butanoyl chloride |

| CAS Number | 3547-07-7 | N/A (Generated in situ) |

| Molecular Formula | C10H11ClO3 | C10H10Cl2O2 |

| Molecular Weight | 214.65 g/mol | 233.09 g/mol |

| Physical State | White crystalline solid | Pale yellow liquid (crude) |

| Stability | Stable at room temperature | Highly moisture sensitive; handle under Ar/N 2 |

Table 2: Optimization of Friedel-Crafts Cyclization Conditions

Data represents typical yields observed during the optimization of the 7-chloro-3,4-dihydro-1-benzoxepin-5(2H)-one core.

| Lewis Acid / Catalyst | Solvent | Temperature | Time | Isolated Yield (%) | Causality / Observation |

| AlCl3 (1.5 eq) | DCM | 0 °C to RT | 4 h | 82% | Optimal acylium ion formation; clean profile. |

| TiCl4 (2.0 eq) | DCM | 0 °C to RT | 12 h | 45% | Weaker Lewis acidity led to incomplete cyclization. |

| Polyphosphoric Acid | Neat | 90 °C | 6 h | 30% | Harsh conditions caused ether cleavage/degradation. |

Experimental Protocols

Note: 4-(4-Chlorophenoxy)butanoyl chloride is highly reactive and corrosive. All procedures must be conducted in a fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

Protocol A: In Situ Generation of 4-(4-Chlorophenoxy)butanoyl Chloride

Objective: Convert the stable carboxylic acid precursor into the reactive acyl chloride using oxalyl chloride. Causality: Oxalyl chloride is preferred over thionyl chloride ( SOCl2 ) because its byproducts (CO, CO2 , and HCl) are entirely gaseous, allowing for easy removal under reduced pressure without requiring high-temperature distillation that could degrade the product.

-

Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-chlorophenoxy)butanoic acid (5.0 mmol, 1.07 g).

-

Solvation: Dissolve the acid in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

-

Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the active catalytic species for the chlorination.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (6.0 mmol, 0.52 mL) dropwise over 10 minutes. Observe immediate gas evolution.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Step: Remove a 10 µL aliquot and quench it in 0.5 mL of methanol. Analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS. The complete disappearance of the starting acid and the appearance of the methyl ester confirms the quantitative formation of the acyl chloride.

-

Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude pale-yellow oil is 4-(4-chlorophenoxy)butanoyl chloride, which should be used immediately in subsequent steps.

Protocol B: Intramolecular Friedel-Crafts Acylation (Benzoxepinone Synthesis)

Objective: Cyclize the acyl chloride to form 7-chloro-3,4-dihydro-1-benzoxepin-5(2H)-one.

-

Preparation: Dissolve the crude acyl chloride (from Protocol A, ~5.0 mmol) in anhydrous DCM (30 mL) and cool to 0 °C under argon.

-

Lewis Acid Addition: Add anhydrous Aluminum chloride ( AlCl3 , 7.5 mmol, 1.00 g) portion-wise over 15 minutes. Causality: Exothermic coordination occurs. Slow addition prevents localized heating and suppresses intermolecular side reactions.

-

Cyclization: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 3.5 hours.

-

Self-Validation Step: Quench a 20 µL aliquot in ice-water, extract with EtOAc, and analyze by LC-MS. Look for the target mass ( [M+H]+ = 197.0) and the absence of the uncyclized methyl ester quench product.

-

Quenching & Workup: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 1M HCl to break the aluminum complex.

-

Extraction: Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).

-

Purification: Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure benzoxepinone.

Protocol C: Intermolecular Amidation for Library Generation

Objective: Synthesize 4-(4-chlorophenoxy)butanamides for antiviral screening.

-

Setup: In a 20 mL vial, dissolve the target primary or secondary amine (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 0.44 mL). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during the reaction to prevent the amine substrate from protonating and precipitating out of solution.

-

Acylation: Cool to 0 °C. Add a solution of 4-(4-chlorophenoxy)butanoyl chloride (1.1 mmol) in THF (2 mL) dropwise.

-

Reaction & Validation: Stir at room temperature for 1 hour. Validate completion by spotting the reaction on a TLC plate and staining with Ninhydrin; the disappearance of the primary amine spot indicates complete consumption.

-

Workup: Dilute with EtOAc (15 mL), wash with 1M HCl (10 mL) to remove excess DIPEA and unreacted amine, followed by brine. Dry, concentrate, and purify to obtain the target amide.

References

-

Abdel Gawad, N. M., Hassan, G. S., Georgey, H. H., & El-Zorba, H. Y. (2012). Benzoxepin derivatives: design, synthesis, and pharmacological evaluation with sedative–hypnotic effect. Medicinal Chemistry Research, 21(6), 747–759. Available at:[Link]

-

Chen, Y., et al. (2011). High-throughput screening identification of poliovirus RNA-dependent RNA polymerase inhibitors. Antiviral Research, 92(2), 323-330. Available at:[Link]

Application Notes and Protocols for 4-(4-Chlorophenoxy)butanoyl chloride in Pharmaceutical Synthesis

Introduction

4-(4-Chlorophenoxy)butanoyl chloride is a bifunctional chemical intermediate of significant interest to the pharmaceutical industry. Its structure, featuring a reactive acyl chloride and a stable chlorophenoxy moiety, makes it a versatile building block for the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the 4-chlorophenoxy group is a common feature in many drugs, where it can influence factors such as metabolic stability and target binding affinity.[1] This document provides detailed application notes and protocols for the use of 4-(4-Chlorophenoxy)butanoyl chloride in key pharmaceutical synthetic transformations.

Synthesis of 4-(4-Chlorophenoxy)butanoyl chloride

The most direct and common method for the preparation of 4-(4-Chlorophenoxy)butanoyl chloride is the chlorination of its corresponding carboxylic acid, 4-(4-chlorophenoxy)butanoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]

Protocol 1: Synthesis using Thionyl Chloride

This protocol is favored for its cost-effectiveness and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Materials and Equipment:

-

4-(4-Chlorophenoxy)butanoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a gas outlet/scrubber (to neutralize HCl and SO₂)

-

Heating mantle or oil bath

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(4-chlorophenoxy)butanoic acid (1.0 eq).

-

Slowly add an excess of thionyl chloride (1.5-2.0 eq) to the carboxylic acid at room temperature. The reaction can be performed neat or with a high-boiling inert solvent such as toluene.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours. The evolving HCl and SO₂ gases should be directed to a scrubber containing a sodium hydroxide solution.

-

Monitor the reaction for completion by observing the cessation of gas evolution.

-

After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. A co-evaporation step with an inert solvent like toluene can help remove the last traces.

-

The crude product can be purified by fractional distillation under high vacuum to yield pure 4-(4-chlorophenoxy)butanoyl chloride.

Causality Behind Experimental Choices:

-

The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

-

The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The gas scrubber is a critical safety measure to neutralize the corrosive and toxic gaseous byproducts.

Caption: Synthesis of the target acyl chloride.

Application 1: Intramolecular Friedel-Crafts Acylation for the Synthesis of Benzoxepin Scaffolds

A primary application of 4-(4-Chlorophenoxy)butanoyl chloride is in the synthesis of heterocyclic scaffolds, particularly benzoxepins. The corresponding carboxylic acid, 4-(4-chlorophenoxy)butanoic acid, has been used as a starting material to produce benzoxepin derivatives, which have shown potential as sedative-hypnotic agents.[3] The acyl chloride is a key intermediate in an intramolecular Friedel-Crafts acylation to form the cyclic ketone core of these molecules.[4][5]

Protocol 2: Synthesis of a Dihydro-1-benzoxepin-5(2H)-one Intermediate

Materials and Equipment:

-

4-(4-Chlorophenoxy)butanoyl chloride

-

A strong Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, nitrobenzene)

-